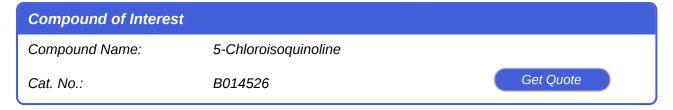


5-Chloroisoquinoline: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **5-chloroisoquinoline**, a key building block in medicinal chemistry and a modulator of critical biological pathways. This document outlines its chemical and physical properties, synthesis, and its emerging role as a therapeutic target in neurodegenerative diseases.

Core Compound Data

Here are the fundamental chemical identifiers and properties of **5-chloroisoguinoline**.

Property	Value	Citations
CAS Number	5430-45-5	[1][2]
Molecular Formula	C ₉ H ₆ CIN	[1][2]
Molecular Weight	163.61 g/mol	[1]
Appearance	White to off-white or brown solid	[1]
Melting Point	72-73 °C	[3]
Boiling Point	289.5 °C at 760 mmHg	[3]
Density	1.27 g/cm³	[3]



Synthesis of 5-Chloroisoquinoline

The most common and well-established method for the synthesis of **5-chloroisoquinoline** is the Sandmeyer reaction, which involves the diazotization of 5-aminoisoquinoline followed by a copper(I) chloride-mediated displacement of the diazonium group.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of **5-chloroisoquinoline** from 5-aminoisoquinoline.

Materials:

- 5-Aminoisoguinoline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Copper(I) Chloride (CuCl)
- Ice
- Water
- Appropriate organic solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous MgSO₄)
- Heptane and Toluene (for recrystallization)

Procedure:

- Diazotization of 5-Aminoisoguinoline:
 - Dissolve 5-aminoisoquinoline in concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice bath. Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt and the formation of undesired phenol byproducts.[4]



- Slowly add a chilled aqueous solution of sodium nitrite to the cooled solution of 5aminoisoquinoline hydrochloride with vigorous stirring. The slow addition helps to control the exothermic reaction and maintain the low temperature.
- Continue stirring at 0-5 °C for a short period to ensure the complete formation of the 5isoquinolinediazonium chloride salt.

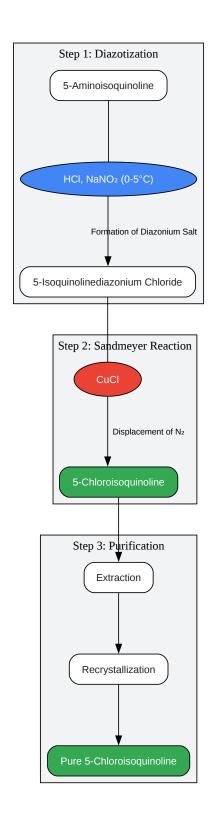
Sandmeyer Reaction:

- In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
- Slowly add the cold diazonium salt solution to the copper(I) chloride solution. The addition should be controlled to manage the evolution of nitrogen gas.[4]
- After the addition is complete, the reaction mixture is typically stirred at room temperature or gently warmed to ensure the complete replacement of the diazonium group with chlorine.

Work-up and Purification:

- The reaction mixture is often subjected to steam distillation to isolate the crude 5chloroisoquinoline.[4]
- Alternatively, the mixture can be basified and extracted with a suitable organic solvent like diethyl ether.
- The combined organic extracts are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- The crude product can be further purified by recrystallization from a solvent system such as heptane-toluene to yield pure **5-chloroisoquinoline** as a white solid.[5]





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Caption: Synthesis of **5-Chloroisoquinoline** via Sandmeyer Reaction.



Biological Activity and Applications

5-Chloroisoquinoline has emerged as a significant molecule in the study of neurodegenerative diseases due to its inhibitory activity against Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1).

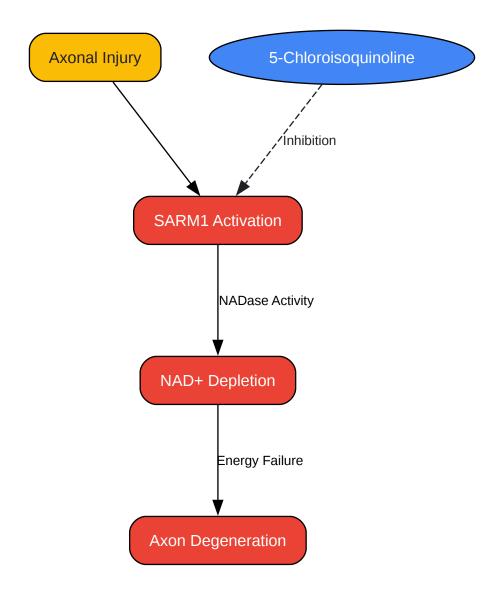
SARM1 Inhibition and Neuroprotection

SARM1 is a key enzyme involved in the process of axon degeneration.[6] Its activation leads to the depletion of nicotinamide adenine dinucleotide (NAD+), a critical cellular metabolite, which in turn triggers a cascade of events culminating in axonal destruction.[7] This process is implicated in various neurodegenerative conditions. **5-Chloroisoquinoline** has been identified as an inhibitor of SARM1, making it a valuable tool for studying the mechanisms of axon degeneration and a potential starting point for the development of therapeutics for neurodegenerative diseases.[6]

SARM1 Signaling Pathway in Axon Degeneration

The activation of SARM1 is a central event in the pathway of programmed axon degeneration, also known as Wallerian degeneration. Following axonal injury, a series of upstream events lead to the activation of SARM1's intrinsic NADase activity. This results in the rapid depletion of axonal NAD+, leading to energy failure and subsequent fragmentation of the axon.





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Caption: Role of 5-Chloroisoquinoline in the SARM1 Signaling Pathway.

Applications in Drug Discovery and Organic Synthesis

Beyond its role in neurodegeneration research, **5-chloroisoquinoline** is a versatile intermediate in organic synthesis. Its halogenated isoquinoline scaffold allows for a variety of chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. It serves as a precursor for the development of novel compounds targeting a range of diseases.[1]



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